molecular formula C21H20O9 B1591521 Chrysophanein CAS No. 4839-60-5

Chrysophanein

Cat. No.: B1591521
CAS No.: 4839-60-5
M. Wt: 416.4 g/mol
InChI Key: QKPDYSSHOSPOKH-JNHRPPPUSA-N
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Scientific Research Applications

Chrysophanein has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.

    Biology: Studied for its antibacterial, antifungal, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural dyes and pigments

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Chrysophanein . Personal protective equipment and chemical impermeable gloves should be worn .

Mechanism of Action

Target of Action

Chrysophanein, a chrysophanol glycoside derived from the leaves and roots of Aloe hijazensis, has been found to exhibit moderate cytotoxic activity against several carcinoma cell lines . The primary targets of this compound are these carcinoma cells.

Biochemical Pathways

It is known that this compound has antioxidant properties , which suggests that it may interact with biochemical pathways involving reactive oxygen species (ROS). By neutralizing ROS, this compound could potentially prevent oxidative damage to cells and DNA, thereby inhibiting the growth of carcinoma cells.

Result of Action

As a result of its action, this compound exhibits moderate cytotoxic activity against several carcinoma cell lines . This suggests that this compound may induce cell death or inhibit cell growth in these carcinoma cells. Additionally, due to its antioxidant properties, this compound may also protect cells from oxidative damage .

Biochemical Analysis

Biochemical Properties

Chrysophanein plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activities by disrupting the cytoplasmic membrane and inhibiting microbial respiratory chain dehydrogenase enzyme activity . Additionally, this compound displays antioxidant activity, which is crucial in mitigating oxidative stress within cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell growth in several cancer cell lines by regulating genes and proteins involved in apoptosis, cell invasion, metastasis, and cell cycle arrest . Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the microbial respiratory chain dehydrogenase enzyme, disrupting cellular respiration in bacteria . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to changes in gene expression and cellular metabolism, which can be observed in both in vitro and in vivo studies . The stability of this compound is crucial for its sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits beneficial effects such as antioxidant and antimicrobial activities. At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been detected in metabolic pathways related to the biosynthesis and degradation of anthraquinones . These pathways are crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The precise localization of this compound within cells can impact its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysophanein can be synthesized through the glycosylation of chrysophanol. The process involves the reaction of chrysophanol with a suitable glycosyl donor under acidic or basic conditions. Common glycosyl donors include glycosyl halides and glycosyl acetates. The reaction typically requires a catalyst, such as silver carbonate or boron trifluoride etherate, to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction of chrysophanol from natural sources, followed by its glycosylation. The extraction process includes maceration of plant material in organic solvents, followed by purification using column chromatography. The purified chrysophanol is then subjected to glycosylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Chrysophanein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Chrysophanein belongs to the class of anthraquinone glycosides and shares similarities with other compounds such as:

Uniqueness of this compound: this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its parent compound, chrysophanol. This structural modification allows this compound to exhibit enhanced biological activities and therapeutic potential .

Properties

IUPAC Name

8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPDYSSHOSPOKH-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317562
Record name Chrysophanein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4839-60-5
Record name Chrysophanein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4839-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysophanein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is chrysophanein and where is it found?

A1: this compound is a natural anthraquinone C-glycoside found in various plant species. It has been isolated from the roots of Colubrina greggii var. yucatanensis [], the seeds of Cassia fistula [, ], Rheum palmatum var. tangut [], and Aloe hijazensis [].

Q2: What is the structure of this compound?

A2: this compound is the 1-O-β-D-glucopyranoside of chrysophanol. This means a glucose molecule is attached to the chrysophanol backbone via a β-D-glucosidic bond at the 1-position.

    Q3: Are there any known analytical methods for identifying and quantifying this compound?

    A3: Several analytical techniques have been employed in research to identify and characterize this compound.

    • NMR Spectroscopy: NMR, specifically analysis of the permethylated aglycone, has been crucial in definitively determining the structure of this compound, particularly the position of the glucose moiety [].
    • Chromatographic Techniques: While not explicitly described for this compound, researchers frequently utilize various chromatographic techniques, such as HPLC or TLC, to separate and isolate compounds from plant extracts [, ]. These techniques are likely employed in this compound research as well.

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